

Safety and Toxicity Profile of Acetylsalicylic Acid (Aspirin): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and toxicity data for Acetylsalicylic Acid (ASA), commonly known as Aspirin. It is intended to be a technical resource, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single dose or multiple doses administered within 24 hours.[1] The median lethal dose (LD50) is a common metric from these studies.

Data Presentation: Acute Oral Toxicity (LD50)

Species	Route of Administration	LD50 (mg/kg)	Reference
Rat	Oral	1000	[2]
Mouse	Oral	815	[2]
Rat	Intraperitoneal	390	[2]
Zebrafish (Juvenile)	Water	567.7 (LC50)	[3]
Zebrafish (Embryo)	Water	274.6 (LC50)	[3]
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Note: A dose exceeding 150 mg/kg is considered toxic in humans, with doses over 500 mg/kg being potentially lethal.[4]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The Acute Toxic Class Method is a stepwise procedure used to classify a substance's toxicity based on the mortality and morbidity observed in a small number of animals.[1][5]

Objective: To determine the acute oral toxicity of a test substance.

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step (animal survival or death) determines the next step, allowing for classification of the substance into a GHS toxicity category while minimizing animal use.[6]

Methodology:

- Animal Selection: Typically, rats (preferably females) are used.[1] Animals are young, healthy, and have been acclimatized for at least five days.
- Housing and Feeding: Animals are housed in appropriate conditions (12-hour light/dark cycle) with access to standard laboratory diets and drinking water.[1]
- Dose Administration: The test substance is administered orally via gavage in a single dose.

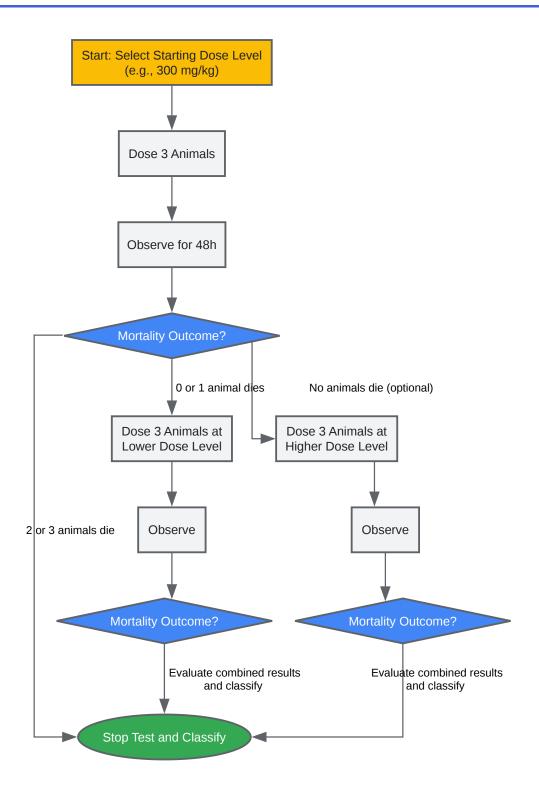
 The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[1]
- Starting Dose: The procedure starts with a dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on any existing information about the substance.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory, and autonomic systems), and changes in body weight for at least 14 days.
- Stepwise Procedure:
 - Three animals are used in the first step.



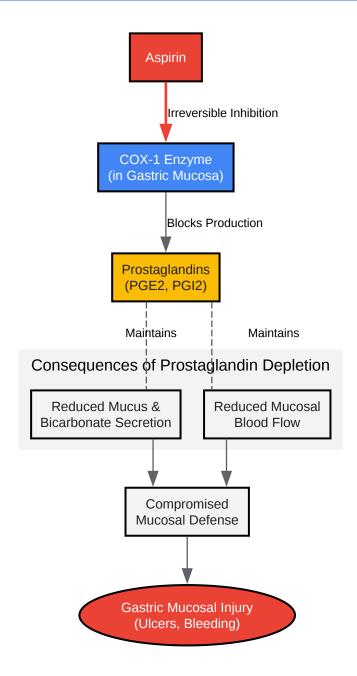
- If mortality occurs, the test is repeated at a lower dose level.
- If no mortality occurs, the test is repeated at a higher dose level.
- This process continues until the toxicity class can be determined.
- Pathology: All animals (including those that die during the test and survivors at the end) are subjected to a gross necropsy.

Visualization: OECD 423 Workflow

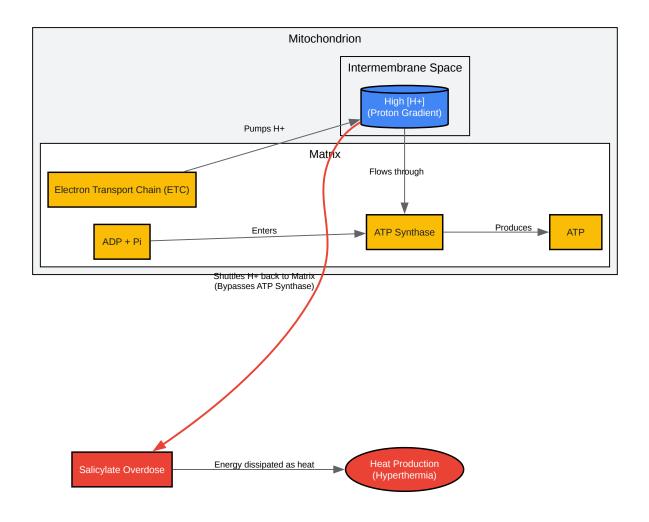












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